Dextromethorphan, hydrobromide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Academic Understanding and Structural Context
Early Pharmaceutical Development and Patenting
The journey of dextromethorphan (B48470) began with the synthesis of its racemic parent compound, racemorphan, which was first detailed in Swiss and U.S. patent applications from Hoffmann-La Roche in 1946 and 1947, with a patent granted in 1950. wikipedia.org The resolution of the two isomers of racemorphan was achieved in 1952 using tartaric acid. wikipedia.org This separation was a critical step, as it isolated the dextrorotatory isomer, dextromethorphan, from its levorotatory counterpart, levomethorphan.
Subsequent research, partly funded by the US Navy and CIA, aimed to find non-addictive alternatives to codeine for cough suppression. wikipedia.org Dextromethorphan was successfully tested for this purpose in 1954. wikipedia.org It was patented in 1949 and received approval for medical use in 1953. wikipedia.org The U.S. Food and Drug Administration (FDA) approved dextromethorphan as an over-the-counter antitussive in 1958. wikipedia.org
Evolution of Neuropharmacological Research Interest
Initially valued for its antitussive effects without the addictive potential of opioids, the neuropharmacological interest in dextromethorphan has significantly evolved. nih.gov A pivotal moment came in 1981 with the discovery of high-affinity binding sites for dextromethorphan in the brain, suggesting a more complex pharmacological profile than previously understood. nih.gov
This discovery spurred research into its broader central nervous system (CNS) activities. A significant area of investigation has been its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govresearchgate.net This property, which it shares with drugs like ketamine and phencyclidine, underpins its dissociative effects at high doses and has opened avenues for research into its potential neuroprotective properties. wikipedia.orgresearchgate.net Studies have explored its efficacy in models of global and focal ischemia, seizures, and traumatic brain injury. researchgate.net
Furthermore, dextromethorphan has been identified as a sigma-1 receptor agonist. nih.govpsychiatryonline.org This has led to investigations into its potential therapeutic applications in a range of neurological and neuropsychiatric conditions, including depression and agitation associated with Alzheimer's disease. psychiatryonline.orgacs.org The combination of dextromethorphan with quinidine (B1679956), which inhibits its metabolism, was approved by the FDA in 2010 for the treatment of pseudobulbar affect. wikipedia.orgacs.org More recently, in 2022, the FDA approved a combination of dextromethorphan and bupropion (B1668061) as a rapid-acting antidepressant for major depressive disorder. wikipedia.orgwikiwand.com
Structural Analogues and Chemical Relationships
Dextromethorphan belongs to the morphinan (B1239233) class of chemicals and is a synthetic analog of codeine. nih.govpnrjournal.com Its chemical structure is fundamental to understanding its pharmacological properties and its relationship with other compounds.
Table 1: Key Structural and Chemical Properties of Dextromethorphan
| Property | Value |
| IUPAC Name | (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan |
| Molecular Formula | C18H25NO |
| Molar Mass | 271.404 g·mol−1 |
| Appearance | Odorless, opalescent white powder |
| Solubility | Freely soluble in chloroform, insoluble in water. The hydrobromide salt is water-soluble. |
| Source: wikipedia.org |
Dextromethorphan is the dextrorotatory enantiomer of levomethorphan, which is the methyl ether of the potent opioid analgesic, levorphanol. wikipedia.org This stereochemical difference is crucial; while they share the same molecular formula and connectivity, their three-dimensional arrangement is a mirror image, leading to vastly different pharmacological effects. aegislabs.com Levomethorphan is a potent opioid agonist, whereas dextromethorphan has minimal affinity for opioid receptors. wikipedia.orgresearchgate.net
Dextromethorphan is also considered a synthetic analogue of codeine, another well-known opioid antitussive. nih.govpnrjournal.com This relationship was a driving force behind its initial development as a non-addictive alternative to codeine. wikipedia.org
Molecular Pharmacology and Receptor Interactions
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Dextromethorphan (B48470) acts as an antagonist at NMDA receptors, a class of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory function. psychiatryonline.orgresearchgate.netcambridge.orgresearchgate.net
Dextromethorphan functions as an uncompetitive antagonist of the NMDA receptor. researchgate.netresearchgate.net This means it binds to a site within the receptor's ion channel, but only when the receptor is in its open state, having been activated by the binding of both glutamate and a co-agonist like glycine (B1666218). nih.gov By physically obstructing the channel, dextromethorphan prevents the influx of calcium ions, thereby inhibiting receptor function. nih.gov This mechanism is shared by other NMDA receptor antagonists such as ketamine and phencyclidine (PCP). researchgate.netwikipedia.org However, dextromethorphan exhibits faster dissociation kinetics from the NMDA receptor channel compared to its primary metabolite, dextrorphan (B195859). researchgate.net
The affinity of dextromethorphan for the NMDA receptor has been a subject of various in vitro studies. Research has indicated that dextromethorphan possesses a higher affinity for the NMDA receptor than ketamine in some cellular assay systems. cambridge.orgresearchgate.net The potency of dextromethorphan as an NMDA receptor antagonist is significant, with studies on cultured rat cortical neurons showing it to be a potent blocker of NMDA-induced currents, with an IC50 value of approximately 0.55 µM. nih.gov
The table below summarizes the binding affinity of dextromethorphan for the NMDA receptor from various studies.
| Preparation | Ligand | Affinity (Ki) | Reference |
| Postmortem human frontal cortex | PCP (phencyclidine) binding site | 1680 nM | J Med Chem (1998) 41: 393-400 guidetopharmacology.org |
| Rat brain neuronal membrane | [3H]MK801 | 4540 nM | Bioorg Med Chem (2009) 17: 3456-3462 guidetopharmacology.org |
| Rat brain | [3H]TCP | 2246 nM | J Med Chem (1994) 37: 1964-1970 guidetopharmacology.org |
This table is interactive. Click on the headers to sort the data.
Dextromethorphan is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its primary active metabolite, dextrorphan. psychiatryonline.orgresearchgate.net Dextrorphan is also a potent uncompetitive NMDA receptor antagonist, and it is considered to be more potent than its parent compound, dextromethorphan. researchgate.net In individuals who are extensive metabolizers of CYP2D6, the pharmacological effects attributed to NMDA receptor antagonism may be largely due to the actions of dextrorphan rather than dextromethorphan itself. psychiatryonline.orgresearchgate.net
Sigma-1 (σ1) Receptor Agonism
In addition to its effects on NMDA receptors, dextromethorphan is also an agonist at sigma-1 (σ1) receptors. psychiatryonline.orgpsychiatryonline.orgresearchgate.net
Dextromethorphan binds to sigma-1 receptors with significant affinity. touro.edunih.gov Saturation binding assays have revealed that dextromethorphan's interaction with the sigma-1 receptor is complex. In the presence of dextromethorphan, there is a reduction in both the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the sigma-1 receptor agonist 3H-pentazocine. nih.govplos.orgnih.gov This suggests a mixed competitive and non-competitive interaction. plos.org Studies have confirmed that dextromethorphan acts as an agonist at these receptors. touro.edu
The following table presents data from a saturation binding study on the interaction of dextromethorphan with sigma-1 receptors.
| Condition | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Without Dextromethorphan | 25.3 ± 2.4 | 104.3 ± 4.9 | Nguyen et al., 2014 plos.org |
| With 400 nM Dextromethorphan | 16.7 ± 1.5 | 83.3 ± 3.4 | Nguyen et al., 2014 plos.org |
This table is interactive. Click on the headers to sort the data.
The sigma-1 receptor is a unique intracellular chaperone protein that modulates a variety of cellular functions, including signaling of classical neurotransmitter systems. touro.edu Agonism at the sigma-1 receptor by dextromethorphan is believed to contribute to some of its pharmacological effects. For instance, sigma-1 receptor agonists have been shown to produce antidepressant-like effects in animal models. touro.edu The antitussive effect of dextromethorphan can be attenuated by sigma-1 receptor antagonists, indicating the involvement of this receptor in its cough-suppressing action. touro.edu
Monoamine Transporter Interactions
Dextromethorphan modulates the activity of several key monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. These interactions are central to its pharmacological profile.
Dextromethorphan acts as an inhibitor of the serotonin (B10506) transporter (SERT), thereby blocking the reuptake of serotonin from the synapse. arikesi.or.iddrugbank.com This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The binding affinity of dextromethorphan for SERT has been quantified in various studies, with reported Ki values of 23 nM and 40 nM. This indicates a significant affinity for the serotonin transporter.
In addition to its effects on serotonin, dextromethorphan also inhibits the norepinephrine (B1679862) transporter (NET). nih.govcambridge.org This inhibition leads to an increased availability of norepinephrine in the synapse. The binding affinity of dextromethorphan for NET is lower than for SERT, with a reported Ki value of 240 nM. Some studies have indicated an even weaker interaction, with a Ki value greater than 1 µM. Functional studies measuring the inhibition of noradrenaline uptake have shown IC50 values in the range of 500 to 1700 nM.
Current research indicates that dextromethorphan does not directly or significantly block the dopamine (B1211576) transporter (DAT). cambridge.orgnih.gov Its influence on the dopaminergic system is considered to be indirect. nih.govnih.gov At certain doses, dextromethorphan can increase the release of serotonin (5-HT), which can, in turn, exert an inhibitory effect on nigrostriatal dopaminergic neurons. nih.gov Furthermore, dextromethorphan's activity as an NMDA receptor antagonist can activate nigrostriatal dopaminergic neurons. nih.gov However, there is no substantial evidence to suggest a direct, high-affinity binding and blockade of the dopamine reuptake site by dextromethorphan itself.
Other Receptor and Ion Channel Modulations
Beyond the monoamine transporters, dextromethorphan interacts with other crucial receptor systems and ion channels, contributing to its complex pharmacological actions.
Dextromethorphan functions as a noncompetitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α3β4 subtype. nih.govvirginiaketamineinfusioncenter.com This antagonism is reversible and suggests that dextromethorphan blocks the receptor channel rather than competing with acetylcholine for its binding site. In vitro studies have reported an IC50 range of 0.7 to 4.3 μM for the blockade of α3β4 nAChR subtypes.
Investigations into the interaction of dextromethorphan with muscarinic acetylcholine receptors have revealed a very low binding affinity. Specifically, for the M2 muscarinic receptor, the reported Ki value is greater than 10,000 nM. guidetopharmacology.org There is currently no significant scientific evidence to suggest that dextromethorphan acts as an agonist at any subtype of the muscarinic receptor family.
Data Tables
Table 1: Dextromethorphan Binding Affinities (Ki) for Monoamine Transporters
| Transporter | Binding Affinity (Ki) |
| Serotonin Transporter (SERT) | 23 - 40 nM |
| Norepinephrine Transporter (NET) | 240 nM (>1 µM in some studies) |
| Dopamine Transporter (DAT) | No significant direct binding reported |
Table 2: Dextromethorphan Activity at Other Receptors
| Receptor | Interaction Type | Affinity/Potency |
| α3β4 Nicotinic Acetylcholine Receptor | Noncompetitive Antagonist | IC50: 0.7 - 4.3 µM |
| M2 Muscarinic Acetylcholine Receptor | Binding | Ki: >10,000 nM |
Voltage-Gated Calcium Channel Antagonism
Dextromethorphan hydrobromide has been identified as an inhibitor of voltage-gated calcium channels, an action that contributes to its complex pharmacological profile. nih.govnih.gov This antagonism is not selective for a single type of calcium channel, with research demonstrating effects on both L-type and N-type channels. nih.govnih.gov
Studies have shown that dextromethorphan and its primary metabolite, dextrorphan, decrease the influx of calcium ions through these channels. nih.gov Specifically, research on brain synaptosomes and cultured neural cells indicated that dextromethorphan and dextrorphan reduced the uptake of ⁴⁵Ca²⁺ that is evoked by potassium depolarization. nih.gov This inhibitory effect on both N-type (found in synaptosomes) and L-type (in PC12 cells) voltage-gated calcium channels is thought to play a role in the neuroprotective effects observed with these compounds. nih.gov
Further investigation into the electrophysiological effects of dextromethorphan on cultured rat cortical neurons and PC12 cells revealed that the compound blocks the barium ion (Ba²⁺) current, which is carried through L- and N-type calcium channels. nih.gov The potency of this blockade was found to be similar for both channel types. nih.gov A notable characteristic of this antagonism is that it is not dependent on the membrane voltage. nih.gov Moreover, dextromethorphan was observed to be capable of completely blocking the Ba²⁺ current, a feature that distinguishes it from some other calcium channel blockers like amlodipine and ω-conotoxin, which only produce a partial inhibition. nih.gov
The concentrations at which dextromethorphan inhibits voltage-gated calcium channels are comparable to those associated with its neuroprotective actions. nih.gov The partial inhibition of these channels is considered a potential mechanism, alongside its more potent blockade of the NMDA receptor channel, for its neuroprotective effects. nih.govnih.gov
Research Findings on Dextromethorphan's Interaction with Voltage-Gated Calcium Channels
| Parameter | Finding | Cell/Tissue Type | Reference |
| Inhibition of ⁴⁵Ca²⁺ Uptake | Half-maximal inhibition (IC₅₀) of 48 µM | Brain Synaptosomes | nih.gov |
| Inhibition of ⁴⁵Ca²⁺ Uptake (Dextrorphan) | Half-maximal inhibition (IC₅₀) of 200 µM | Brain Synaptosomes | nih.gov |
| Blockade of Ba²⁺ Current (L- and N-type channels) | IC₅₀ of 52-71 µM | Cultured Rat Cortical Neurons and PC12 Cells | nih.gov |
| Inhibition of Voltage-Activated Ca²⁺ Channels | IC₅₀ of approximately 80 µM | Cultured Cortical Neurons | nih.gov |
Biotransformation Pathways and Pharmacokinetic Considerations in Research
Cytochrome P450 (CYP) Enzyme Metabolism
The initial and most critical steps in dextromethorphan's metabolism are mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics, including many pharmaceutical compounds.
Research has shown that in extensive metabolizers, dextromethorphan (B48470) is rapidly converted to dextrorphan (B195859). nih.gov Conversely, in poor metabolizers, who have deficient CYP2D6 activity, the parent compound's concentration is elevated, and its half-life is prolonged. nih.govwikipedia.org The formation of dextrorphan is considered a reliable in vivo and in vitro marker for CYP2D6 activity. nih.govnih.gov Studies using selective CYP2D6 inhibitors, such as quinidine (B1679956), have demonstrated a significant reduction in dextrorphan formation, further confirming the primary role of this enzyme. nih.govnih.govwikipedia.org
Table 1: Key Research Findings on CYP2D6-Mediated O-Demethylation
| Research Focus | Key Finding | Reference(s) |
|---|---|---|
| Primary Metabolite | Dextrorphan is the major active metabolite formed through O-demethylation. | nih.govnih.govwikipedia.orgricardinis.ptresearchgate.net |
| Primary Enzyme | CYP2D6 is the main enzyme responsible for the conversion of dextromethorphan to dextrorphan. | nih.govnih.govwikipedia.orgresearchgate.net |
| Genetic Polymorphism | Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, affecting drug clearance and metabolite formation. | nih.govnih.gov |
| Inhibition Studies | Quinidine, a selective CYP2D6 inhibitor, significantly suppresses the formation of dextrorphan. | nih.govnih.govwikipedia.org |
| Enzyme Kinetics | In vitro studies with human liver microsomes show a high affinity of CYP2D6 for dextromethorphan. | nih.gov |
In addition to O-demethylation, dextromethorphan can undergo N-demethylation to form another metabolite, 3-methoxymorphinan. nih.govwikipedia.orgdrugbank.com This pathway is primarily catalyzed by CYP3A4, with some contribution from CYP2C9. nih.govnih.govdrugbank.com While CYP2D6 can also contribute to N-demethylation, CYP3A4 is considered the dominant enzyme for this reaction in humans. wikipedia.orgdrugbank.com
The formation of 3-methoxymorphinan is generally a less significant pathway compared to the O-demethylation to dextrorphan, especially in individuals with normal CYP2D6 activity. researchgate.net However, in poor metabolizers of CYP2D6, the N-demethylation pathway can become more prominent. nih.gov The urinary metabolic ratio of dextromethorphan to 3-methoxymorphinan has been investigated as a potential in vivo probe for CYP3A activity. nih.govwikipedia.org
Both primary metabolites, dextrorphan and 3-methoxymorphinan, can undergo further demethylation to form 3-hydroxymorphinan. nih.govresearchgate.netdrugbank.com The conversion of dextrorphan to 3-hydroxymorphinan is catalyzed by CYP3A4. drugbank.comtaylorandfrancis.com The O-demethylation of 3-methoxymorphinan to 3-hydroxymorphinan is mediated by CYP2D6. drugbank.comwikipedia.org This final demethylated product, 3-hydroxymorphinan, has been shown in some studies to possess neuroprotective properties. nih.gov
Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Activity
Following the initial oxidative metabolism by CYP enzymes, the resulting metabolites undergo phase II conjugation reactions, which facilitate their elimination from the body.
The primary phase II metabolic pathway for dextrorphan and 3-hydroxymorphinan is glucuronidation. nih.govdrugbank.com This process involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the metabolites, a reaction catalyzed by Uridine 5′-diphospho-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the metabolites, preparing them for renal excretion. wikipedia.org In plasma, conjugated dextrorphan is the most abundant metabolite found in extensive metabolizers. nih.gov
Table 2: Compound Names
| Compound Name | |
|---|---|
| Dextromethorphan, hydrobromide | |
| Dextrorphan | |
| 3-Methoxymorphinan | |
| 3-Hydroxymorphinan | |
| Quinidine |
Impact of Genetic Polymorphisms on Metabolism
The primary route of dextromethorphan metabolism is through O-demethylation to its active metabolite, dextrorphan. This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govresearchgate.net The gene encoding for CYP2D6 is highly polymorphic, leading to significant interindividual variability in enzyme activity and, consequently, in the metabolism of dextromethorphan. researchgate.netnih.gov
CYP2D6 Phenotyping and Metabolic Ratio Research
The genetic polymorphism of CYP2D6 results in distinct population phenotypes, primarily categorized as extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov EMs possess normal or increased CYP2D6 activity, leading to efficient conversion of dextromethorphan to dextrorphan. Conversely, PMs have deficient CYP2D6 activity, resulting in slower metabolism, higher plasma concentrations of the parent drug, and lower concentrations of the dextrorphan metabolite. researchgate.net The frequency of the PM phenotype varies among different ethnic populations, with studies in Caucasian populations reporting a frequency of approximately 3-10%. nih.gov
A key tool in determining an individual's CYP2D6 metabolic capacity is phenotyping using a probe drug like dextromethorphan. This involves the administration of a standardized dose of dextromethorphan followed by the measurement of the parent drug and its primary metabolite, dextrorphan, in urine or plasma. nih.govnih.gov The metabolic ratio (MR), calculated as the ratio of dextromethorphan to dextrorphan, serves as a quantitative marker of CYP2D6 activity. nih.govnih.gov A high MR is indicative of poor metabolism, while a low MR signifies extensive metabolism. nih.gov Research has established specific cut-off values for the MR to distinguish between different metabolizer phenotypes. For instance, a urinary MR greater than 0.3 has been used to classify individuals as PMs. nih.gov
Studies have demonstrated a strong correlation between urinary and serum MRs, suggesting that serum-based phenotyping can be a reliable and more convenient alternative in clinical and research settings. nih.gov While serum MR can effectively discriminate between PMs and EMs, distinguishing between EMs and intermediate metabolizers (IMs) can be less reliable due to overlapping MR values. nih.gov
Table 1: CYP2D6 Phenotypes and Corresponding Metabolic Ratios
| Phenotype | Description | Typical Metabolic Ratio (Dextromethorphan/Dextrorphan) |
|---|---|---|
| Extensive Metabolizer (EM) | Normal to high CYP2D6 enzyme activity. Efficiently metabolizes dextromethorphan. | Low |
| Poor Metabolizer (PM) | Deficient CYP2D6 enzyme activity. Slowly metabolizes dextromethorphan. | High (e.g., urinary MR > 0.3) nih.gov |
| Intermediate Metabolizer (IM) | Enzyme activity between that of EMs and PMs. | Intermediate |
| Ultrarapid Metabolizer (UM) | Significantly increased enzyme activity due to gene duplication. | Very Low |
Implications for Experimental Design and Data Interpretation
The profound impact of CYP2D6 genetic polymorphism on dextromethorphan pharmacokinetics necessitates careful consideration in the design and interpretation of both preclinical and clinical studies. Failure to account for the metabolic phenotype of study subjects can lead to significant variability in drug exposure and, consequently, in observed pharmacological effects, potentially confounding the results.
In research settings, it is crucial to either stratify subjects based on their CYP2D6 phenotype or to use a method to control for this variability. researchgate.net Genotyping for common CYP2D6 alleles or phenotyping using the dextromethorphan MR can be employed to characterize the metabolic capacity of study participants. This allows for a more homogenous study population or for subgroup analyses to assess the influence of metabolism on the drug's effects.
Furthermore, the interpretation of pharmacokinetic and pharmacodynamic data must consider the metabolic phenotype. For instance, in EMs, the pharmacological effects observed may be attributable to both dextromethorphan and its active metabolite, dextrorphan. In contrast, in PMs, the effects are likely to be dominated by the parent drug due to the significantly reduced formation of dextrorphan. researchgate.net This is a critical consideration in studies investigating the central nervous system effects of dextromethorphan, as dextrorphan is also pharmacologically active. researchgate.net
Metabolic Interactions in Experimental Systems
The metabolism of dextromethorphan can be significantly altered by the co-administration of other agents that interact with the CYP2D6 enzyme. This is a particularly important consideration in experimental systems where multiple compounds may be administered concurrently.
CYP2D6 Inhibition by Co-administered Agents (e.g., Quinidine, Bupropion)
Several drugs are known to be potent inhibitors of CYP2D6. Co-administration of these inhibitors with dextromethorphan can effectively "phenocopy" the PM state in individuals who are genotypically EMs. This means that an EM individual will metabolize dextromethorphan as if they were a PM.
Quinidine: Quinidine is a classic and potent inhibitor of CYP2D6. nih.govresearchgate.net Its co-administration with dextromethorphan leads to a significant decrease in the formation of dextrorphan and a corresponding increase in the plasma concentrations and half-life of dextromethorphan. researchgate.net This interaction is so pronounced that it forms the basis of a combination product designed to increase dextromethorphan's systemic bioavailability. nih.gov Research has shown that even low doses of quinidine can cause a substantial increase in the plasma ratio of dextromethorphan to dextrorphan. nih.govnih.gov
Bupropion (B1668061): Bupropion, a norepinephrine-dopamine reuptake inhibitor, and its metabolites are also potent inhibitors of CYP2D6. nih.govwikipedia.org When co-administered with dextromethorphan, bupropion significantly increases the plasma concentrations of dextromethorphan. nih.gov This interaction is utilized in a combination product where bupropion enhances the bioavailability of dextromethorphan. nih.gov
Effects on Dextromethorphan and Metabolite Bioavailability in Preclinical Models
The use of CYP2D6 inhibitors in preclinical models provides a valuable tool for investigating the distinct pharmacological roles of dextromethorphan and its metabolite, dextrorphan. By blocking the metabolic conversion, researchers can isolate and study the effects of the parent compound.
In preclinical studies, co-administration of quinidine with dextromethorphan in animal models, such as rats, has been shown to alter the behavioral effects of dextromethorphan. nmu.edu This approach allows for the examination of the pharmacological consequences of increased dextromethorphan exposure in the central nervous system.
The inhibition of CYP2D6 by agents like quinidine or bupropion dramatically alters the pharmacokinetic profile of dextromethorphan. In EMs, this inhibition leads to a pharmacokinetic profile that resembles that of a PM, characterized by:
Increased Dextromethorphan Bioavailability: The area under the plasma concentration-time curve (AUC) and peak plasma concentrations (Cmax) of dextromethorphan are significantly increased.
Decreased Dextrorphan Formation: The formation of the primary metabolite, dextrorphan, is substantially reduced.
Prolonged Dextromethorphan Half-life: The elimination half-life of dextromethorphan is extended. researchgate.netnih.gov
These alterations in bioavailability are a direct consequence of the inhibition of first-pass metabolism in the liver and gut wall, where CYP2D6 is abundantly expressed.
Table 2: Impact of CYP2D6 Inhibitors on Dextromethorphan Pharmacokinetics in Extensive Metabolizers
| Pharmacokinetic Parameter | Effect of Co-administration with CYP2D6 Inhibitor (e.g., Quinidine, Bupropion) | Mechanism |
|---|---|---|
| Dextromethorphan AUC | Significant Increase | Inhibition of CYP2D6-mediated O-demethylation (first-pass metabolism) researchgate.netnih.gov |
| Dextromethorphan Cmax | Significant Increase | |
| Dextromethorphan Half-life | Prolonged researchgate.netnih.gov | |
| Dextrorphan Formation | Significant Decrease researchgate.net | Blockade of the primary metabolic pathway. |
Preclinical Neurobiology and Theoretical Neuropharmacological Research
Neuroprotective Properties in In Vitro and In Vivo Models
Mounting preclinical evidence has highlighted the neuroprotective properties of dextromethorphan (B48470) in diverse experimental models of CNS injury. researchgate.netnih.gov These studies, spanning both cell culture systems and animal models, have consistently demonstrated its ability to mitigate neuronal damage. nih.govnih.gov
Dextromethorphan has been evaluated in numerous in vivo models of acute brain injury, showing significant protective effects. researchgate.netnih.govresearchgate.net
Focal and Global Ischemia: In a rabbit model of transient focal cerebral ischemia, dextromethorphan treatment resulted in a significant reduction in the area of neocortical ischemic neuronal damage (10.5% vs. 49.6% in controls) and cortical edema. nih.gov Similarly, in a rat model of transient focal ischemia, the compound reduced the total infarct volume by 61%. nih.gov However, this protective effect was not observed in models of permanent focal ischemia, suggesting the efficacy is dependent on the nature and severity of the ischemic insult. nih.gov In a rat model of incomplete global cerebral ischemia, dextromethorphan attenuated post-ischemic hypoperfusion and electroencephalographic (EEG) dysfunction, indicating an improvement in cerebral blood flow and brain function. nih.gov
Traumatic Brain Injury (TBI): In a rat model of TBI induced by controlled cortical impact, treatment with dextromethorphan significantly reduced brain edema and neurological deficits while increasing neuronal survival. nih.gov These findings provide in vivo evidence that dextromethorphan exerts neuroprotective effects following traumatic injury. nih.gov
Seizure Models: Dextromethorphan has been investigated for its potential role in seizure-related neuronal protection. nih.govresearchgate.netnih.gov Studies suggest its mechanisms, such as NMDA receptor antagonism, may contribute to reducing seizure complications. nih.govaesnet.org However, results can be model-dependent. For instance, in a study on severe complex partial seizures, dextromethorphan did not significantly reduce seizure frequency. nih.gov
| CNS Injury Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Transient Focal Ischemia | Rabbit | Decreased neocortical ischemic damage and cortical edema. | nih.gov |
| Transient Focal Ischemia | Rat | Reduced total infarct volume by 61%. | nih.gov |
| Permanent Focal Ischemia | Rat | No significant reduction in infarct size. | nih.gov |
| Incomplete Global Ischemia | Rat | Attenuated post-ischemic hypoperfusion and EEG dysfunction. | nih.gov |
| Traumatic Brain Injury (CCI) | Rat | Reduced brain edema, neurological deficits, and increased neuronal survival. | nih.gov |
The neuroprotective actions of dextromethorphan are attributed to its complex pharmacology, involving multiple mechanisms. researchgate.netnih.gov
Inhibition of Glutamate-Induced Neurotoxicity: A primary mechanism underlying dextromethorphan's neuroprotective effects is its role as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netnih.govnih.gov By inhibiting NMDA receptors, it can block the excessive influx of calcium ions associated with glutamate (B1630785) excitotoxicity, a common pathway in many forms of neuronal injury. researchgate.netnih.gov Its activity as a sigma-1 receptor agonist and a voltage-gated calcium channel antagonist also contributes to this inhibitory effect on glutamate-induced neurotoxicity. nih.govresearchgate.net
Protection of Dopamine (B1211576) Neurons: Dextromethorphan has demonstrated the ability to protect dopamine neurons, a key feature in models of Parkinson's disease. nih.govresearchgate.net This protection is thought to be mediated by the inhibition of neurodegenerative inflammatory responses. researchgate.netnih.govnih.gov Specifically, it can inhibit the activation of microglia, the resident immune cells of the brain. nih.gov In mesencephalic neuron-glia cultures, dextromethorphan reduced the production of inflammatory and neurotoxic factors like tumor necrosis factor-alpha, nitric oxide, and superoxide (B77818) free radicals induced by lipopolysaccharide (LPS). nih.gov This anti-inflammatory action is a critical component of its neuroprotective effect on dopaminergic neurons. nih.govnih.gov
| Mechanism of Action | Molecular Target/Process | Outcome | Reference |
|---|---|---|---|
| Inhibition of Glutamate-Induced Neurotoxicity | NMDA Receptor Antagonism | Reduces excitotoxic neuronal damage. | researchgate.netnih.gov |
| Inhibition of Glutamate-Induced Neurotoxicity | Sigma-1 Receptor Agonism | Contributes to blocking glutamate-induced neurotoxicity. | nih.govresearchgate.net |
| Protection of Dopamine Neurons | Inhibition of Microglial Activation | Reduces inflammation-mediated degeneration of dopaminergic neurons. | nih.gov |
| Protection of Dopamine Neurons | Inhibition of NADPH Oxidase | Mediates the attenuation of MPTP-induced loss of dopaminergic neurons. | nih.gov |
Exploration in Neurological and Neuropsychiatric Disorder Models
Building on its neuroprotective profile, dextromethorphan has been investigated in preclinical models of specific neurological and neuropsychiatric conditions.
Preclinical studies in rodent models have explored the antidepressant-like effects of dextromethorphan. A systematic review identified nine preclinical studies, most of which were conducted in mouse models. researchgate.net Seven of these studies reported an acute antidepressant-like effect following a single administration of dextromethorphan. researchgate.net These effects are thought to be linked to its activity within the glutamatergic system, similar to other NMDA receptor antagonists being investigated for depression. researchgate.netnih.govfrontiersin.org However, some conflicting data exists. One study using rats found that repeated administration of dextromethorphan increased depression-like behavior in males and impaired cognitive function in both sexes. nih.gov This suggests that the effects may be dependent on the species, sex, and duration of administration. nih.gov
| Disorder Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Depression | Mouse | Acute administration produced antidepressant-like effects. | researchgate.net |
| Depression | Rat | Repeated administration increased immobility time (depression-like behavior) in males. | nih.gov |
The neuroprotective properties of dextromethorphan are highly relevant to stroke, and numerous preclinical studies have been conducted in this area. nih.gov In various animal models of ischemic stroke, dextromethorphan has been shown to reduce neuronal damage and improve neurological function. nih.govnih.gov For example, in a rabbit model of focal ischemia, dextromethorphan treatment significantly decreased the area of severe ischemic neuronal damage and promoted neurophysiological recovery. nih.gov In rats subjected to transient middle cerebral artery occlusion, the compound reduced infarct volume. nih.gov These protective effects are largely attributed to its antagonism of NMDA receptors, which mitigates the excitotoxic cascade triggered by ischemia. nih.govresearchgate.net Studies have also shown that dextromethorphan can improve regional cerebral blood flow patterns in focal cerebral ischemia. scilit.com
| Stroke Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Transient Focal Ischemia | Rabbit | Reduced neocortical ischemic damage and edema; promoted neurophysiologic recovery. | nih.gov |
| Transient Middle Cerebral Artery Occlusion (MCAO) | Rat | Reduced total infarct volume by 61%. | nih.gov |
| Focal Cerebral Ischemia | Rabbit | Improved regional cerebral blood flow (rCBF) patterns. | scilit.com |
The role of dextromethorphan has been explored in several preclinical models of Parkinson's disease (PD). nih.govresearchgate.net In a rat model using the neurotoxin 6-hydroxydopamine (6-OHDA), dextromethorphan administration significantly attenuated the loss of dopamine transporter (DAT) and serotonin (B10506) transporter (SERT), which correlated with improvements in motor behavior. nih.gov In a mouse model using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), dextromethorphan attenuated the loss of nigral dopaminergic neurons. nih.gov The mechanism for this protection in PD models is believed to involve the inhibition of microglial activation and the subsequent reduction in inflammation-mediated neurodegeneration. nih.govnih.gov Furthermore, the neuroprotective effect in the MPTP model was found to be dependent on the inhibition of NADPH oxidase, a key source of reactive oxygen species. nih.gov
| Parkinson's Disease Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 6-hydroxydopamine (6-OHDA) | Rat | Attenuated the loss of dopamine and serotonin transporters; correlated with improved rotational behavior. | nih.gov |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Mouse | Attenuated the loss of nigral dopaminergic neurons. | nih.gov |
| Inflammation-induced (LPS) | Rat Mesencephalic Neuron-Glia Cultures | Reduced inflammation-mediated degeneration of dopaminergic neurons by inhibiting microglial activation. | nih.gov |
Seizure Models
Dextromethorphan hydrobromide has been investigated for its anticonvulsant properties in various preclinical seizure models. Its mechanism of action is largely attributed to its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netnih.gov
In in vitro studies using guinea pig neocortical brain slices, dextromethorphan and its primary metabolite, dextrorphan (B195859), have been shown to block epileptiform activity. nih.gov These agents effectively suppressed both interictal bursts and prolonged ictal epileptiform afterdischarges induced by a Mg2+-free solution. nih.gov Intracellular recordings confirmed that this effect was due to the blockade of NMDA-induced depolarizations. nih.gov
Animal models have further substantiated the anticonvulsant potential of dextromethorphan. In a rat model where seizures were induced by kainate, pretreatment with dextromethorphan hydrobromide significantly protected against convulsive behavior and reduced the severity of seizures in a dose-dependent manner. nih.gov Another study highlighted that dextromethorphan inhibits seizures induced by kindling and NMDA-induced convulsions in animal models. nih.gov
Research in a mouse model of Sudden Unexpected Death in Epilepsy (SUDEP) investigated the effects of dextromethorphan on spreading depression, a phenomenon linked to SUDEP. aesnet.org While dextromethorphan has been shown to have anti-NMDA blocking properties that could potentially attenuate spreading depression, the study found it offered no protection against death or spreading depression in that particular mouse model. aesnet.org
The table below summarizes key findings from preclinical seizure models investigating dextromethorphan hydrobromide.
| Model | Key Findings | Reference |
| Guinea Pig Neocortical Slices | Blocked interictal bursts and ictal epileptiform afterdischarges. | nih.gov |
| Kainate-Induced Seizure Model (Rat) | Reduced seizure severity in a dose-dependent manner. | nih.gov |
| Kindling and NMDA-Induced Convulsion Models | Inhibited seizures. | nih.gov |
| SUDEP Mouse Model (Mashl+/-) | Did not offer protection against death or spreading depression. | aesnet.org |
Pain Modalities (e.g., Neuropathic, Opioid-Induced Hyperalgesia) in Preclinical Settings
Dextromethorphan hydrobromide has shown analgesic effects in several preclinical models of pain, particularly neuropathic pain and opioid-induced hyperalgesia. This is largely attributed to its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which is involved in central sensitization, a key mechanism in chronic pain states. nih.govmdpi.comclinicaltrials.gov
In models of neuropathic pain, dextromethorphan has demonstrated efficacy in alleviating symptoms like allodynia and hyperalgesia. mdpi.comiasp-pain.org For instance, in a mouse model of spinal nerve ligation (SNL), dextromethorphan was found to potentiate the anti-allodynic effect of oxycodone. nih.gov This enhancement was associated with the attenuation of glial cell activation and the release of proinflammatory cytokines in the spinal cord. nih.gov However, in other neuropathic pain models, such as photochemically-induced ischemic spinal cord injury and spared nerve injury, dextromethorphan alone did not provide pain relief but showed efficacy when combined with gabapentin. mdpi.com
Regarding opioid-induced hyperalgesia, a phenomenon where chronic opioid use leads to an increased sensitivity to pain, NMDA receptor antagonists like dextromethorphan have been investigated for their potential to mitigate this effect. Preclinical studies suggest that NMDA antagonists can diminish or prevent the development of opioid-induced hyperalgesia. nih.gov Dextromethorphan has also been found to potentiate the antinociceptive effects of some mu-opioid agonists like morphine, partly by increasing the serum concentration of morphine. pharmgkb.org Conversely, it attenuated the effect of codeine by decreasing the concentration of its active metabolite, morphine. pharmgkb.org
The following table summarizes preclinical findings on dextromethorphan in different pain modalities.
| Pain Modality | Animal Model | Key Findings | Reference |
| Neuropathic Pain | Spinal Nerve Ligation (SNL) Mice | Potentiated the anti-allodynic effect of oxycodone; attenuated glial activation and proinflammatory cytokines. | nih.gov |
| Neuropathic Pain | Photochemically-induced Ischemic SCI and Spared Nerve Injury (SNI) | No pain relief alone; effective in combination with gabapentin. | mdpi.com |
| Opioid-Induced Hyperalgesia | General Preclinical Models | NMDA antagonists can diminish or prevent this phenomenon. | nih.gov |
| Opioid Antinociception | Rat Tail-Flick Test | Potentiated morphine's antinociceptive effect; attenuated codeine's effect. | pharmgkb.org |
Methotrexate (B535133) Neurotoxicity Models
Preclinical and clinical research suggests a potential role for dextromethorphan hydrobromide in mitigating the neurotoxicity associated with methotrexate (MTX), a common chemotherapeutic agent. nih.govresearchgate.netnih.gov The neurotoxic effects of methotrexate can range from mild cognitive and affective disorders to severe neurological deficits and seizures. nih.govresearchgate.net
One of the proposed mechanisms of methotrexate-induced neurotoxicity involves the elevation of homocysteine levels in the cerebrospinal fluid (CSF). nih.govresearchgate.net Homocysteine and its metabolites act as excitatory agonists at the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net As a noncompetitive antagonist of the NMDA receptor, dextromethorphan is hypothesized to protect against or reverse this neurotoxicity. nih.govresearchgate.net
Clinical studies have provided evidence supporting this hypothesis. In a study of patients with severe subacute methotrexate neurotoxicity, treatment with dextromethorphan led to the resolution of symptoms. nih.gov Another review of patients with subacute methotrexate-induced central nervous system toxicity found that earlier administration of dextromethorphan resulted in faster improvement and prevented the recurrence of seizure activity. nih.gov These findings have prompted further investigation into the prophylactic and therapeutic potential of dextromethorphan in this context. clinicaltrials.govclinicaltrials.gov
| Study Type | Population | Key Findings | Reference |
| Clinical Study | Patients with severe subacute MTX-Ntox | Treatment with dextromethorphan led to resolution of symptoms. | nih.gov |
| Chart Review | Patients with subacute MTX CNS toxicity | Earlier administration of dextromethorphan led to faster improvement and prevention of recurrent seizures. | nih.gov |
| Clinical Trial Protocol | Patients with newly diagnosed ALL, NHL, or OS | To evaluate if dextromethorphan can prevent or treat short or long-term neurologic side effects of methotrexate. | clinicaltrials.govclinicaltrials.gov |
Autism Spectrum Disorder Models
The investigation of dextromethorphan hydrobromide in preclinical models of Autism Spectrum Disorder (ASD) is an emerging area of research, largely driven by the glutamate hypothesis of autism, which suggests that an imbalance in excitatory and inhibitory neurotransmission contributes to the disorder's pathophysiology. nih.govresearchgate.net
In a valproic acid (VPA) rat model of ASD, dextromethorphan administration was found to ameliorate several ASD-like behaviors. nih.gov Specifically, it rescued impaired social behaviors, reduced hyperactivity and repetitive behaviors, and mitigated deficits in memory and motor coordination. nih.gov At the molecular level, dextromethorphan treatment in this model was associated with a reduction in neuronal injury and a rescue of the over-expression of pERK1/2 and NMDA signaling in the prefrontal cortex and hippocampus. nih.gov Furthermore, in silico modeling showed a favorable binding of dextromethorphan to specific sites on the NMDA receptor. nih.gov
These preclinical findings suggest that by modulating glutamatergic signaling, dextromethorphan may have the potential to address some of the core symptoms of ASD. nih.gov However, it is important to note that animal models can only recapitulate certain aspects of a complex human disorder like ASD. researchgate.netnih.gov
| Animal Model | Key Findings | Molecular Correlates | Reference |
| Valproic Acid (VPA) Rat Model | Rescued impaired social behavior, hyperactivity, repetitive behaviors, and memory/motor deficits. | Reduced neuronal injury; rescued over-expressed pERK1/2 and NMDA signaling in prefrontal cortex and hippocampus. | nih.gov |
Investigational Areas: Schizophrenia, ALS, Huntington's Disease, Nonketotic Hyperglycinemia, Rett Syndrome, ADHD
Dextromethorphan hydrobromide has been a subject of investigation in a wide range of neurological and psychiatric disorders due to its diverse pharmacological profile, including its antagonism of NMDA receptors and interaction with sigma-1 receptors. researchgate.netplos.org
Schizophrenia: The glutamatergic hypothesis of schizophrenia suggests that dysfunction of NMDA receptors may play a role in the pathophysiology of the disorder. As an NMDA receptor antagonist, dextromethorphan's potential in this area is of theoretical interest.
Huntington's Disease (HD): Due to its interaction with NMDA and sigma receptors, dextromethorphan has been considered for both symptomatic and neuroprotective effects in HD. nih.gov However, an open-label trial in HD patients did not find symptomatic benefit and was associated with side effects, though the authors suggested that further trials for neuroprotection might be warranted. nih.gov Preclinical research utilizes various animal models, including transgenic mice like the R6/2 and Q175 models, to study the disease and test potential therapies. nih.govresearchgate.netcriver.com
Nonketotic Hyperglycinemia (NKH): This is an inborn error of metabolism leading to an accumulation of glycine (B1666218), which causes excessive stimulation of NMDA receptors. nih.gov Dextromethorphan, as an NMDA receptor antagonist, has been used to counteract this overstimulation. nih.govresearchgate.netresearchgate.net Studies have shown that it can lead to improvements in seizure control and neurodevelopmental outcomes, particularly when treatment is initiated early. mq.edu.aucoughlinlab.org
Rett Syndrome: This X-linked neurodevelopmental disorder also involves considerations of glutamatergic dysfunction. An open-label trial of dextromethorphan in girls with Rett syndrome found it to be safe and suggested potential improvements in some core features, such as clinical seizures and receptive language, in a dose-dependent manner. nih.govnih.gov
Attention-Deficit/Hyperactivity Disorder (ADHD): The role of dextromethorphan in ADHD has been explored, but with cautionary results. A clinical trial investigating dextromethorphan as an add-on therapy to methylphenidate in children with ADHD did not find it to be superior to methylphenidate alone and suggested it might have potential negative effects on some ADHD symptoms. nih.govnih.gov
The following table summarizes the investigational status of dextromethorphan in these conditions.
| Condition | Rationale for Investigation | Key Preclinical/Clinical Findings | Reference |
| Schizophrenia | NMDA receptor antagonism | Theoretical interest based on glutamatergic hypothesis | |
| ALS | Neuroprotective potential | Mixed conclusions, further study recommended | umaryland.edu |
| Huntington's Disease | NMDA and sigma receptor interactions | No symptomatic benefit in an open-label trial; potential for neuroprotection warrants further study. | nih.gov |
| Nonketotic Hyperglycinemia | NMDA receptor antagonism to counteract glycine overstimulation | Improved seizure control and neurodevelopmental outcomes, especially with early treatment. | nih.govresearchgate.netmq.edu.aucoughlinlab.org |
| Rett Syndrome | Glutamatergic dysfunction | Safe in an open-label trial; potential dose-dependent improvements in some core features. | nih.govnih.gov |
| ADHD | Neuroprotective and neurotransmitter modulation | Not superior to methylphenidate alone; potential negative effects as an add-on therapy. | nih.govnih.gov |
Neurotransmitter System Modulation in Experimental Contexts
Glutamatergic System Modulation
Dextromethorphan hydrobromide's primary and most extensively studied mechanism of action within the central nervous system is its modulation of the glutamatergic system. researchgate.netnih.gov Specifically, it functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. researchgate.netplos.org
This antagonism is considered low-affinity and uncompetitive, which is a key aspect of its pharmacological profile. researchgate.net In experimental settings, this action has been shown to inhibit glutamate-induced neurotoxicity. researchgate.net The neuroprotective properties of dextromethorphan observed in models of ischemia, seizure, and traumatic brain injury are largely attributed to this inhibitory effect on the glutamatergic system. researchgate.net
In addition to direct receptor antagonism, there is evidence to suggest that dextromethorphan can also modulate glutamate release. Some studies indicate that it can decrease K+-stimulated glutamate release, a mechanism that may be related to its activity at sigma-1 receptors. mdpi.com
The modulation of the glutamatergic system by dextromethorphan is also central to its investigation as a potential rapid-acting antidepressant. plos.orgnih.govoup.com The hypothesis is that, similar to ketamine, its NMDA receptor antagonism can lead to rapid antidepressant effects. plos.orgnih.gov In chick models, dextromethorphan has been shown to reduce apomorphine-induced pecking behavior, a stereotyped behavior, and this effect is modulated by dopamine receptor antagonists, suggesting an interaction between the glutamatergic and dopaminergic systems. phypha.ir
| Experimental Context | Key Finding | Implication | Reference |
| In vitro neocortical cell cultures | Reduced glutamate-induced neurotoxicity. | Neuroprotective effects. | mdpi.com |
| General Preclinical Models | Non-competitive antagonism of the NMDA receptor. | Inhibition of excitotoxicity. | researchgate.netplos.org |
| Experimental Models | Decreased K+-stimulated glutamate release. | Modulation of presynaptic glutamate function. | mdpi.com |
| Chick Stereotyped Behavior Model | Reduced apomorphine-induced pecking, an effect modulated by dopamine antagonists. | Interaction between glutamatergic and dopaminergic systems. | phypha.ir |
Serotonergic System Modulation
Preclinical research has identified dextromethorphan as a modulator of the serotonergic system, primarily through its action as a serotonin reuptake inhibitor. researchgate.netnih.govijpsjournal.com This inhibition of the serotonin transporter (SERT) is expected to increase the concentration of serotonin in the synaptic cleft, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs). nih.gov
In vitro studies using rat brain synaptosomes have demonstrated that dextromethorphan potently inhibits serotonin reuptake. researchgate.net Further preclinical evidence in rats showed that administration of dextromethorphan led to decreased brain concentrations of the serotonin metabolite 5-hydroxyindoleacetic acid, which indirectly supports the inhibition of serotonin reuptake. researchgate.net
Another significant aspect of dextromethorphan's interaction with the serotonergic system is its activity as a sigma-1 receptor agonist. researchgate.nettouro.edunih.gov Sigma-1 receptors are intracellular chaperone proteins located at the endoplasmic reticulum that can influence various neurotransmitter systems, including the serotonergic system. sci-hub.st Agonism at sigma-1 receptors is thought to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which in turn can influence serotonergic neurotransmission. nih.gov Studies in mice have shown that the antidepressant-like effects of dextromethorphan can be blocked by sigma-1 receptor antagonists, highlighting the importance of this pathway. touro.eduresearchgate.net It has been observed that sigma-1 receptor agonists can increase the firing rate of serotonergic neurons in the dorsal raphe nucleus with a more rapid onset compared to traditional antidepressants. nih.govlowtoxinforum.com
The interaction of dextromethorphan with the serotonergic system is a key area of its preclinical neuropharmacological profile, suggesting mechanisms that could contribute to its observed effects in various central nervous system models.
Table 1: Preclinical Research Findings on Serotonergic System Modulation by Dextromethorphan
| Research Area | Model/System | Key Finding | Reference |
| Serotonin Reuptake Inhibition | Rat brain synaptosomes | Potent inhibition of serotonin reuptake. | researchgate.net |
| Serotonin Metabolite Levels | Rat brain | Decreased concentrations of 5-hydroxyindoleacetic acid. | researchgate.net |
| Sigma-1 Receptor Agonism | Mouse models | Antidepressant-like effects attenuated by sigma-1 receptor antagonists. | touro.eduresearchgate.net |
| Serotonergic Neuron Firing | Dorsal raphe nucleus (rats) | Sigma-1 receptor agonists enhance serotonergic neuronal firing. | nih.govlowtoxinforum.com |
Noradrenergic System Modulation
Dextromethorphan also exerts a modulatory influence on the noradrenergic system, primarily by inhibiting the norepinephrine (B1679862) transporter (NET). nih.gov This action leads to an increased availability of norepinephrine in the synapse. touro.edu
In vitro functional assays have confirmed that dextromethorphan and its primary metabolite, dextrorphan, inhibit norepinephrine reuptake. touro.edu The potency of this inhibition has been quantified in various studies, providing a basis for understanding its potential physiological relevance. touro.edu The combination of dextromethorphan with quinidine (B1679956), which inhibits the metabolism of dextromethorphan, is suggested to result in brain concentrations of dextromethorphan that are sufficient to inhibit both serotonin and norepinephrine reuptake. touro.edu
The modulation of the noradrenergic system, in conjunction with its effects on the serotonergic and other neurotransmitter systems, contributes to the complex preclinical neuropharmacological profile of dextromethorphan.
Table 2: Preclinical Research Findings on Noradrenergic System Modulation by Dextromethorphan
| Research Area | Model/System | Key Finding | Reference |
| Norepinephrine Reuptake Inhibition | In vitro functional assays | Dextromethorphan and dextrorphan inhibit norepinephrine reuptake. | touro.edu |
| Bioavailability and Transporter Inhibition | Pharmacokinetic modeling | Co-administration with quinidine likely yields sufficient brain concentrations to inhibit norepinephrine reuptake. | touro.edu |
Synthetic Chemistry and Analogue Development
Asymmetric Synthesis of Key Intermediates
The industrial production of dextromethorphan (B48470) heavily relies on the efficient synthesis of the key chiral intermediate, (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, commonly referred to as (S)-OHIQ. The stereochemistry of this intermediate is crucial as it dictates the final stereochemistry of the dextromethorphan molecule.
Historically, the resolution of racemic OHIQ using chiral acids like mandelic acid was the primary method. plos.org However, this approach is inherently limited to a maximum theoretical yield of 50%. Consequently, research has shifted towards asymmetric synthesis to improve yield and enantioselectivity.
A prominent modern approach is the use of biocatalysis. For instance, engineered imine reductases (IREDs) have been developed for the asymmetric synthesis of (S)-OHIQ. nih.gov Starting from the precursor 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline, an engineered IRED known as (S)-IR61-V69Y/P123A/W179G/F182I/L212V (M4) demonstrated a 766-fold improvement in catalytic efficiency over the wild-type enzyme. nih.gov This biocatalyst can convert high concentrations of the substrate (200 mM) into (S)-OHIQ with an isolated yield of 77% and an enantiomeric excess (ee) greater than 99%. nih.gov
Another successful biocatalytic strategy involves the deracemization of racemic OHIQ. A novel cyclohexylamine (B46788) oxidase, CHAOCCH12-C2, discovered through genome mining, has been shown to effectively deracemize 100 mM of racemic OHIQ to produce (S)-OHIQ in an 80% isolated yield and 99% ee on a semi-preparative scale. plos.orgontosight.ai This enzymatic process represents a significant advancement over classical resolution methods.
The table below summarizes key data for the asymmetric synthesis of the (S)-OHIQ intermediate.
| Method | Catalyst/Enzyme | Substrate | Yield | Enantiomeric Excess (ee) |
| Asymmetric Reduction | Engineered Imine Reductase (M4) | 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline | 77% | >99% |
| Deracemization | Cyclohexylamine Oxidase (CHAOCCH12-C2) | rac-1-(4-methoxybenzyl)-OHIQ | 80% | 99% |
This table presents data on modern asymmetric methods for synthesizing the key dextromethorphan intermediate, (S)-OHIQ.
Stereoselective Synthesis of Enantioenriched Derivatives
Building upon the successful synthesis of the core intermediate, research has also focused on the stereoselective synthesis of enantioenriched derivatives of OHIQ. These derivatives are valuable for structure-activity relationship (SAR) studies and as potential pharmaceutical agents themselves.
The same biocatalytic systems used for the synthesis of the primary intermediate have proven adaptable for creating a variety of analogues. The cyclohexylamine oxidase CHAOCCH12-C2, for example, has been utilized in the stereoselective synthesis of several enantioenriched 1-benzyl-OHIQ derivatives. ontosight.aigoogle.com This demonstrates the synthetic applicability of the enzyme beyond the production of the direct dextromethorphan precursor, opening avenues for creating a library of related chiral compounds. ontosight.ai
Synthesis of Deuterated Dextromethorphan Derivatives for Pharmacokinetic Studies
The metabolic profile of dextromethorphan is complex, primarily involving O-demethylation by the cytochrome P450 enzyme CYP2D6 to its active metabolite, dextrorphan (B195859), and N-demethylation by the CYP3A family. google.com To investigate these pharmacokinetic pathways and to develop analogues with potentially improved metabolic stability, deuterated derivatives of dextromethorphan have been synthesized. patsnap.comnih.govresearchgate.net
The "deuterium kinetic isotope effect" posits that the replacement of a hydrogen atom with a deuterium (B1214612) atom at a site of metabolic transformation can slow down the rate of metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This strategy has been applied to dextromethorphan to create more robust molecules. chemrxiv.org
Key deuterated analogues include N-CD3-dextromethorphan and d6-dextromethorphan. The synthesis of these compounds is typically achieved via the N-desmethyl-dextromethorphan intermediate. patsnap.comresearchgate.netsemanticscholar.org For example, N-CD3-dextromethorphan can be prepared by methylating N-desmethyl-dextromethorphan using iodomethane-d3. researchgate.netsemanticscholar.org These syntheses have successfully produced derivatives with high isotopic enrichment (97-98%). sigmaaldrich.com Such deuterated compounds, like AVP-786 (d6-dextromethorphan), have been investigated in clinical trials, often in combination with a CYP2D6 inhibitor like quinidine (B1679956), to increase the systemic exposure of the parent drug. nih.gov
| Deuterated Derivative | Synthetic Precursor | Deuterating Reagent | Purpose |
| N-CD3-Dextromethorphan | N-desmethyl-dextromethorphan | Iodomethane-d3 (CD3I) | Pharmacokinetic studies |
| N-CD3-Dextrorphan | N-desmethyl-dextrorphan | Iodomethane-d3 (CD3I) | Pharmacokinetic studies |
| d6-Dextromethorphan | (Varies) | (Multiple deuteration steps) | Improve metabolic stability |
This table outlines the synthesis and purpose of key deuterated dextromethorphan derivatives.
Rational Design of Dextromethorphan Analogues for Receptor Specificity and Enhanced Potency
Dextromethorphan exhibits a complex pharmacology, acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor. patsnap.comnih.gov This multi-target profile has spurred the rational design of analogues to modulate its activity at these and other receptors, aiming for enhanced potency, improved selectivity, and novel therapeutic applications.
One approach involves the synthesis of N-alkylated derivatives. A series of nine N-alkylated dextromethorphan analogues were synthesized and evaluated as non-competitive inhibitors of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov Molecular modeling and patch-clamp techniques confirmed that these compounds interact with the ion channel of the receptor, and behavioral studies suggested potential for treating addiction. nih.gov
Another strategy focuses on improving metabolic stability and altering the receptor interaction profile through fluoroalkylation. chemrxiv.org The primary metabolic pathway of dextromethorphan is O-dealkylation by CYP2D6, which produces the psychoactive metabolite dextrorphan, an NMDA receptor antagonist. chemrxiv.org To circumvent this, fluoroalkyl analogues were designed and synthesized. These analogues demonstrated improved pharmacokinetic profiles and increased CNS exposure compared to the parent compound. Interestingly, these fluorinated derivatives showed reduced affinity for the NMDA receptor while maintaining or slightly weakening affinity for the sigma-1 receptor and retaining inhibitory activity at the serotonin (B10506) reuptake transporter (SERT). chemrxiv.org This work provides a template for modifying aryl-methyl ether-containing drugs to enhance their metabolic properties.
A U.S. patent application discloses substituted analogues of dextromethorphan with modifications at the methoxy (B1213986) and methyl groups, designed to have substantial binding affinity at both NMDA and sigma-1 receptors but with slower degradation by human liver enzymes. google.com These rationally designed compounds aim to provide the therapeutic benefits of dextromethorphan without the need for co-administration of a CYP450 inhibitor. google.com
Biocatalytic Approaches in Dextromethorphan Synthesis
Biocatalysis has emerged as a powerful and environmentally friendly tool in the synthesis of dextromethorphan and its intermediates, offering high selectivity and mild reaction conditions. nih.govchemicalbook.com As detailed in section 5.1, enzymes are at the forefront of producing the key chiral intermediate, (S)-OHIQ, with high enantiomeric purity.
The use of engineered imine reductases (IREDs) and cyclohexylamine oxidases for the asymmetric synthesis and deracemization of OHIQ, respectively, are prime examples. nih.govontosight.ai These enzymatic methods achieve high yields (>75%) and excellent enantiomeric excess (>99% ee), showcasing their potential for industrial-scale applications. nih.gov For instance, one engineered imine reductase system demonstrated a high space-time yield of 542 g L⁻¹ day⁻¹, highlighting its efficiency. nih.gov
Beyond the synthesis of intermediates, biocatalysis is also employed in the modification of the dextromethorphan scaffold itself. Evolved unspecific peroxygenase (UPO) variants have been shown to be suitable biocatalysts for synthesizing known and novel metabolites of dextromethorphan, providing access to compounds that can be used for metabolic studies or as starting points for new drug discovery efforts. axonmedchem.com These biocatalytic approaches not only enhance synthetic efficiency but also align with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions often associated with traditional chemical synthesis. chemicalbook.comresearchgate.net
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of dextromethorphan (B48470) hydrobromide from other active ingredients, excipients, and potential impurities. High-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and gas chromatography (GC) are among the most powerful and frequently utilized chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the analysis of dextromethorphan hydrobromide due to its high resolution, sensitivity, and speed. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like dextromethorphan.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of dextromethorphan hydrobromide in both bulk drug substance and finished pharmaceutical products. tandfonline.comsoeagra.com This technique utilizes a non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970), and a polar mobile phase. tandfonline.comsoeagra.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical RP-HPLC method for dextromethorphan hydrobromide involves dissolving the sample in a suitable diluent, often the mobile phase itself, and injecting it into the HPLC system. tandfonline.com The mobile phase, commonly a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, carries the sample through the column. tandfonline.comsoeagra.com Detection is usually achieved using a UV detector set at a specific wavelength, such as 278 nm or 232 nm, where dextromethorphan hydrobromide exhibits significant absorbance. tandfonline.comnih.gov
The following table summarizes the parameters of a validated RP-HPLC method for the determination of dextromethorphan hydrobromide in bulk and dosage forms:
| Parameter | Value |
| Column | µ-Bondapak™ C18 (30 cm × 3.9 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Acetate Buffer (40 mM, pH 4.3) (75:25, v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 278 nm |
| Source | tandfonline.com |
This method has demonstrated good recovery for drug masses added to various dosage forms, indicating its accuracy and suitability for routine quality control. tandfonline.com
Dextromethorphan hydrobromide is frequently formulated in combination with other active ingredients, such as antihistamines, decongestants, and analgesics. rjptonline.orgijpsr.comsaapjournals.orgnih.gov RP-HPLC methods are invaluable for the simultaneous estimation of these multiple components in a single analytical run, which is both time-efficient and cost-effective.
These methods often require careful optimization of the mobile phase composition, pH, and detector wavelength to achieve adequate separation and quantification of all analytes. Gradient elution, where the mobile phase composition is changed during the run, is sometimes employed to resolve complex mixtures. rjptonline.org
Several validated RP-HPLC methods have been developed for the simultaneous determination of dextromethorphan hydrobromide with other drugs. For instance, a method for the simultaneous estimation of dextromethorphan hydrobromide, phenylephrine (B352888) hydrochloride, and triprolidine (B1240482) hydrochloride in a liquid dosage form has been reported. rjptonline.org Another study details a method for dextromethorphan hydrobromide and promethazine (B1679618) in oral dosage forms. saapjournals.orgresearchgate.net
The table below outlines the conditions for a simultaneous RP-HPLC analysis of Dextromethorphan Hydrobromide and Levocetirizine Dihydrochloride:
| Parameter | Value |
| Column | Phenomenex C18 (250×4.0 mm i.d.) |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer (pH 2.5):Acetonitrile:Tetrahydrofuran (70:25:5, v/v/v) |
| Flow Rate | 1.2 ml/min |
| Detection | 232 nm |
| Recovery | 100.35% for Dextromethorphan Hydrobromide |
| Source | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of dextromethorphan hydrobromide. neliti.com This technique involves spotting the sample onto a high-performance TLC plate pre-coated with a stationary phase, typically silica gel. neliti.comijcrt.org The plate is then developed in a chamber containing a suitable mobile phase.
A stability-indicating HPTLC method has been developed for the estimation of dextromethorphan hydrobromide in bulk and pharmaceutical dosage forms. neliti.com This method utilized a mobile phase of Toluene: Methanol: Triethylamine (8.5:1:0.5 v/v/v) and detection was carried out at 225 nm. neliti.com The method was validated according to ICH guidelines and proved to be linear in the concentration range of 2000-20000 ng/band. neliti.com
HPTLC is also capable of simultaneous analysis. A method for the simultaneous estimation of dextromethorphan hydrobromide and bupropion (B1668061) hydrochloride has been developed using a mobile phase of Chloroform: Methanol (9:1 v/v) with detection at 215 nm. ijcrt.org
The following table summarizes the key parameters of a validated HPTLC method for the simultaneous estimation of Dextromethorphan HBr and Bupropion HCl:
| Parameter | Value |
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates |
| Mobile Phase | Chloroform: Methanol (9:1 v/v) |
| Detection Wavelength | 215 nm |
| Linearity Range (Dextromethorphan HBr) | 50-300 ng/band |
| Rf Value (Dextromethorphan HBr) | 0.28 ± 0.14 |
| Source | ijcrt.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.govfishersci.comthe-ltg.org This powerful tool is particularly useful for the quantification of dextromethorphan hydrobromide and its metabolites in biological matrices at very low concentrations. nih.govnih.gov
In an LC-MS/MS method, the eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized and then separated based on their mass-to-charge ratio. This provides a high degree of specificity, allowing for the unambiguous identification and quantification of the target analyte even in complex samples.
A validated LC-MS/MS method has been developed for the quantification of dextromethorphan and its metabolite dextrorphan (B195859) in oral fluid. nih.gov The method demonstrated a linear dynamic range of 5-100 ng/mL with a lowest limit of quantitation (LLOQ) of 5.0 ng/mL for both compounds. nih.gov Another study utilized LC-MS/MS to analyze dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype. nih.gov
The key features of a representative LC-MS/MS method for dextromethorphan analysis are presented below:
| Parameter | Value |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Application | Quantification of dextromethorphan and dextrorphan in oral fluid |
| Linear Dynamic Range | 5-100 ng/mL |
| Lowest Limit of Quantitation (LLOQ) | 5.0 ng/mL |
| Source | nih.gov |
Gas Chromatography (GC) for Impurity Detection
Gas Chromatography (GC) is another valuable technique for the analysis of dextromethorphan, particularly for the detection of volatile impurities. nih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its volatility and interaction with the stationary phase.
While HPLC is generally preferred for the routine analysis of dextromethorphan hydrobromide, GC can be a complementary technique for specific applications. nih.gov For instance, a GC method can be employed to analyze the free base form of dextromethorphan after extraction from an aqueous solution. nih.gov A study comparing HPLC and GC for the quantitation of dextromethorphan hydrobromide in cough-cold syrup preparations found that while both systems provided excellent resolution, the HPLC assay was preferred for routine analysis due to better precision. nih.gov
Spectroscopic Techniques
Spectroscopic methods are instrumental in the analysis of pharmaceutical compounds, providing both qualitative and quantitative data. For Dextromethorphan hydrobromide, various spectroscopic techniques are employed for its quantification in bulk and pharmaceutical forms, as well as for studying its structural characteristics and interactions with biological molecules.
Ultraviolet (UV) Spectrophotometry
UV Spectrophotometry is a widely utilized technique for the quantitative analysis of Dextromethorphan hydrobromide. Its application ranges from simple quantification to more complex simultaneous estimation in multi-drug formulations through various advanced methods.
The Double Divisor Ratio Spectra Derivative (DDRS-D) method is a sophisticated spectrophotometric technique developed for the simultaneous analysis of components in a mixture where spectral overlap is a significant issue. This method enhances the resolution of individual component spectra, allowing for accurate quantification without prior chemical separation.
A study focused on developing a DDRS-D spectrophotometry method for a ternary mixture containing Dextromethorphan hydrobromide (DEX), Doxylamine succinate (B1194679) (DOX), and Pseudoephedrine hydrochloride (PSE) in a tablet dosage form using ethanol (B145695) as the solvent. researchgate.net The principle of this method involves dividing the absorption spectrum of the mixture by a standard spectrum of a "double divisor," which consists of two of the three components. The derivative of this ratio spectrum is then used for quantification. researchgate.netcurresweb.com For the determination of Dextromethorphan hydrobromide, the selected wavelength was 277.0 nm. researchgate.net The method demonstrated high accuracy and was successfully applied for the analysis of the pharmaceutical formulation. researchgate.net
Table 1: Findings of Double Divisor Ratio Spectra Derivative Method for Dextromethorphan Hydrobromide (DEX)
| Parameter | Value | Reference |
| Analyte | Dextromethorphan Hydrobromide (DEX) | researchgate.net |
| Analytical Wavelength | 277.0 nm | researchgate.net |
| Mean % Recovery | 100.88% | researchgate.net |
| Solvent | Ethanol | researchgate.net |
The Ratio Difference Spectrophotometry method is another effective technique for resolving ternary mixtures of drugs. This method is predicated on the principle that the difference in amplitude between two selected wavelengths in the ratio spectrum is directly proportional to the concentration of the component of interest, independent of the other components.
This technique was successfully applied for the simultaneous estimation of Dextromethorphan HBr, Guaifenesin, and Diphenhydramine HCl in tablet form. The method involves dividing the mixture's spectrum by the standard spectrum of each analyte and then reducing the ratio to obtain a spectrum independent of the divisor analyte's concentration. innovareacademics.in The maximum wavelength (λmax) for Dextromethorphan HBr was identified at 278 nm. innovareacademics.in The validation of this method demonstrated high accuracy for its application in routine quality control. innovareacademics.in
Table 2: Research Findings from Ratio Difference Spectrophotometry for Dextromethorphan HBr
| Parameter | Value | Reference |
| Analyte | Dextromethorphan HBr | innovareacademics.in |
| Maximum Wavelength (λmax) | 278 nm | innovareacademics.in |
| Average % Accuracy | 99.60% | innovareacademics.in |
Area Under Curve (AUC) spectrophotometry is a simple, rapid, and economical method for the estimation of drugs. Instead of using a single wavelength for absorbance measurement, this method utilizes the area under the curve of the UV spectrum over a specific wavelength range. This approach can enhance precision and accuracy.
Several studies have validated the use of the AUC method for the quantification of Dextromethorphan hydrobromide. In one study using 0.1N HCl as a solvent, the area was integrated in the wavelength range of 258.4 – 290.8 nm. speronline.com The method showed good linearity in the concentration range of 30 - 80 µg/ml, with a correlation coefficient of 0.999. speronline.com Another study, using water as the solvent, measured the AUC between 250 and 295 nm and established linearity in the concentration range of 10 to 50 μg/mL. researchgate.net A separate analysis of a ternary mixture also employed the AUC method, defining a wavelength range of 273-283 nm for Dextromethorphan HBr. aip.orgaip.org
Table 3: Validation Parameters for Area Under Curve (AUC) Spectrophotometry of Dextromethorphan Hydrobromide
| Wavelength Range (nm) | Linearity Range (µg/mL) | Solvent | Correlation Coefficient (r²) | Reference |
| 258.4 – 290.8 | 30 - 80 | 0.1N HCl | 0.9991 | speronline.com |
| 250 – 295 | 10 - 50 | Water | 0.9995 | researchgate.net |
| 273 – 283 | 40 - 100 | Ethanol | ≤1 | aip.orgaip.org |
Fluorescence Spectroscopy for Biomolecular Interactions
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between drugs and biological macromolecules, such as proteins and nucleic acids. nih.gov Changes in the fluorescence properties of a molecule, like Dextromethorphan hydrobromide, upon binding to a biomolecule can provide valuable information about the binding mechanism, affinity, and the forces involved. nih.gov
The interaction between Dextromethorphan hydrobromide (DEX) and calf thymus DNA (ct-DNA) has been studied using fluorescence and UV absorption spectroscopy. scispace.combanglajol.info The research observed a quenching of the intrinsic fluorescence of DEX in the presence of increasing concentrations of DNA, indicating a definite interaction between the two molecules. scispace.combanglajol.inforesearchgate.net The mechanism of this fluorescence quenching was determined to be dynamic, as analyzed by the Stern-Volmer equation. scispace.combanglajol.info Thermodynamic analysis revealed that hydrophobic interactions are the primary forces driving the binding of DEX to the minor groove of the DNA molecule. scispace.combanglajol.info The stoichiometry of the binding was found to be approximately one molecule of dextromethorphan per nucleotide. scispace.combanglajol.info
Table 4: Fluorescence Quenching Data for Dextromethorphan-DNA Interaction
| Parameter | Value | Temperature | Reference |
| Quenching Mechanism | Dynamic | - | scispace.combanglajol.info |
| Dominant Binding Force | Hydrophobic Interaction | - | scispace.combanglajol.info |
| Binding Site | Minor Groove of DNA | - | scispace.combanglajol.info |
| Stern-Volmer Quenching Constant (Ksv) | 3532 L/mol | 298 K | scispace.combanglajol.info |
| Stern-Volmer Quenching Constant (Ksv) | 12446 L/mol | 308 K | scispace.combanglajol.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool for the unambiguous structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a compound, allowing for the precise assignment of its chemical structure.
In the context of Dextromethorphan hydrobromide, NMR spectroscopy is crucial for confirming its identity and characterizing its structure. The ¹H NMR spectrum provides specific signals corresponding to each proton in the molecule. For instance, the ¹H NMR spectrum of the dextrorphan base, which can be prepared from dextromethorphan hydrobromide, shows a characteristic peak for the N-methyl group at approximately 2.3 ppm when measured in DMSO-d₆. researchgate.net Both 1D and 2D NMR techniques can be applied to fully assign the proton (¹H) and carbon (¹³C) signals, confirming the complex morphinan (B1239233) structure of the dextromethorphan molecule. nih.gov This detailed structural information is fundamental for its identification and for ensuring the purity of the compound. chembk.com
Electrophoretic Methods
Electrophoretic techniques offer a powerful alternative to traditional chromatographic methods for the analysis of pharmaceuticals like Dextromethorphan hydrobromide. These methods are often lauded for their robustness, cost-effectiveness, and rapid analysis times. vjol.info.vn
Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D) has emerged as a simple, inexpensive, and effective technique for the quantitative determination of Dextromethorphan hydrobromide. vjol.info.vn This method avoids direct contact between the electrodes and the electrolyte solution, which mitigates common issues like electrode contamination. nih.gov
In a notable study, a CE-C4D method was developed and optimized for analyzing Dextromethorphan hydrobromide in pharmaceutical products. The optimal analytical conditions involved a background electrolyte composed of 30 mM Tris, 10 mM Histidine, and 2 mM Cyclodextrin, with the pH adjusted to 6.5. vjol.info.vn The separation was performed in a fused silica capillary (50 cm total length, 50 µm internal diameter) under an applied voltage of +25 kV. vjol.info.vn Hydrodynamic injection was carried out for 30 seconds at a height of 25 cm. vjol.info.vn These optimized conditions allowed for the successful separation and quantification of Dextromethorphan hydrobromide, demonstrating the suitability of CE-C4D for routine quality control analysis. vjol.info.vn
Method Validation Parameters in Academic Contexts
The validation of analytical methods is crucial to ensure the reliability and accuracy of results. In academic and quality control settings, several key parameters are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Multiple studies have validated various analytical methods for Dextromethorphan hydrobromide, consistently demonstrating good performance across these parameters.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Dextromethorphan hydrobromide, excellent linearity has been reported for several techniques. A CE-C4D method showed a linear relationship between peak area and concentration in the range of 15 mM to 150 mM, with a correlation coefficient (R²) of 0.9989. vjol.info.vn A UV spectrophotometric method was linear over a range of 5.0-30.0 µg/ml, with a correlation coefficient of 0.9993. researchgate.net Similarly, a High-Performance Thin-Layer Chromatography (HPTLC) method demonstrated linearity from 2000 to 20,000 ng/band (R² = 0.991), and a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was linear from 50 µg/ml to 150 µg/ml with a correlation coefficient of 1. neliti.comcore.ac.uk
Precision: Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. For a CE-C4D method, the relative standard deviation (RSD) was less than 3.1%. vjol.info.vn An RP-UPLC method reported RSD values of less than 2% for repeatability, intra-day, and inter-day precision. asianpubs.org Likewise, an HPLC-MS/MS method for plasma analysis showed intra- and inter-day precision within 11%. nih.gov
Accuracy: Accuracy is typically evaluated through recovery studies. A CE-C4D method demonstrated recoveries ranging from 95.93% to 104.36%. vjol.info.vn Other methods, such as UV spectrophotometry and RP-HPLC, have also shown excellent mean recoveries, often between 98% and 102%. researchgate.netasianpubs.orgnih.gov
Specificity: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components like excipients or degradation products. This is often confirmed by comparing the chromatograms of the analyte standard, sample, and placebo. In HPTLC, peak purity values greater than 0.998 indicated no interference. neliti.com For an HPLC method, a peak purity value of 0.9999 confirmed the method's specificity. scialert.net
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (%RSD) | Source |
|---|---|---|---|---|---|
| CE-C4D | 15 mM - 150 mM | 0.9989 | 95.93 - 104.36 | <3.1 | vjol.info.vn |
| UV Spectrophotometry | 5.0 - 30.0 µg/ml | 0.9993 | 100.66 - 101.37 | <2 | researchgate.net |
| HPTLC | 2000 - 20000 ng/band | 0.991 | Close to 100% | N/A | neliti.com |
| RP-UPLC | 15 - 45 µg/mL | 0.9997 | 98.8 - 100.8 | <2 | asianpubs.org |
| RP-HPLC | 10 - 80 µg/mL | N/A | 99.06 - 106.00 (Mean: 101.82) | <2 | scialert.net |
| LC-MS/MS (Plasma) | 1 - 500 ng/mL | N/A | 96.35 - 106.39 | <9.80 | ingentaconnect.com |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are critical for determining the sensitivity of an analytical method.
For Dextromethorphan hydrobromide, these limits vary depending on the analytical technique employed:
CE-C4D: LOD of 3 ppm and LOQ of 10 ppm. vjol.info.vn
UV Spectrophotometry: LOD of 1.30 µg/ml and LOQ of 3.93 µg/ml. researchgate.net
HPTLC: LOD of 357.31 ng/band and LOQ of 1082.76 ng/band. neliti.com
RP-HPLC: LOD of 0.1072 µg/ml and LOQ of 0.3572 µg/ml. core.ac.uk
RP-UPLC: LOD of 0.00123 µg/mL and LOQ of 0.00374 µg/mL. asianpubs.org
LC-MS/MS (for plasma): LOQ of 1 ng/mL. ingentaconnect.com A separate LC-MS/MS method reported an LOQ of 0.01 ng/mL. nih.gov
| Analytical Method | LOD | LOQ | Source |
|---|---|---|---|
| CE-C4D | 3 ppm | 10 ppm | vjol.info.vn |
| UV Spectrophotometry | 1.30 µg/ml | 3.93 µg/ml | researchgate.net |
| HPTLC | 357.31 ng/band | 1082.76 ng/band | neliti.com |
| RP-HPLC | 0.1072 µg/ml | 0.3572 µg/ml | core.ac.uk |
| RP-UPLC | 0.00123 µg/mL | 0.00374 µg/mL | asianpubs.org |
| LC-MS/MS (Plasma) | N/A | 1 ng/mL | ingentaconnect.com |
| LC-MS/MS (Plasma) | N/A | 0.01 ng/mL | nih.gov |
Robustness: An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods, robustness is often tested by slightly altering conditions such as the flow rate (e.g., ± 0.2 mL/minute), column temperature (e.g., ± 5°C), and mobile phase composition (e.g., ± 10%). impactfactor.org Studies consistently show that developed methods for Dextromethorphan hydrobromide are robust, with system suitability parameters remaining within acceptable limits despite these variations. scialert.netimpactfactor.org
Recovery: Recovery studies are essential for evaluating the accuracy of a method and the efficiency of the sample extraction process. This is particularly important for complex matrices like biological samples. For the analysis of Dextromethorphan in rat plasma using LC-MS/MS, the mean recovery after solid-phase extraction was found to be between 85.2% and 89.2% across different concentrations. ingentaconnect.com In another study involving forced degradation, the recovery of Dextromethorphan hydrobromide after exposure to various stress conditions (acidic, basic, hydrolytic) ranged from 66.34% to 96.01%, demonstrating the stability-indicating nature of the HPTLC method. neliti.com
Quantification in Biological Samples (Preclinical)
The quantification of Dextromethorphan and its primary metabolite, Dextrorphan, in preclinical biological samples like rat plasma is fundamental for pharmacokinetic studies. nih.govnih.gov These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of the compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high selectivity and sensitivity. ingentaconnect.comnih.gov A typical method involves protein precipitation from the plasma sample, often using acetonitrile, followed by chromatographic separation on a C18 or similar column and detection by MS/MS in multiple reaction monitoring (MRM) mode. ingentaconnect.comnih.gov
One such validated LC-MS/MS method for rat plasma demonstrated linearity over the range of 1–500 ng/mL for Dextromethorphan. ingentaconnect.com The lower limit of quantification for both Dextromethorphan and Dextrorphan was established at 1 ng/mL. ingentaconnect.com This method was successfully applied to a pharmacokinetic study in rats following a single oral dose, allowing for the determination of key parameters like Cmax (maximum concentration) and Tmax (time to maximum concentration). ingentaconnect.com Another highly sensitive method, designed for low-volume plasma sampling (30 μl), achieved a linear range of 0.196–403.356 ng/ml for Dextromethorphan. nih.govbohrium.com
These robust bioanalytical methods are essential for generating the pharmacokinetic data needed to support the continued preclinical evaluation of Dextromethorphan. nih.gov
Interaction with Deoxyribonucleic Acid Dna in in Vitro Studies
Fluorescence Quenching Analysis of Dextromethorphan-DNA Binding
The intrinsic fluorescence of dextromethorphan (B48470) hydrobromide (DEX) provides a powerful tool for investigating its interaction with DNA. When DEX binds to calf thymus DNA (ct-DNA), a quenching, or decrease, of its fluorescence intensity is observed. banglajol.info This phenomenon indicates a direct interaction between the molecule and the DNA. banglajol.info
The mechanism of this fluorescence quenching can be categorized as either static or dynamic. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (DEX) and the quencher (DNA). Dynamic quenching, on the other hand, results from collisional encounters between the excited-state fluorophore and the quencher.
To distinguish between these mechanisms, studies have analyzed the quenching process at different temperatures. The quenching mechanism for the DEX-DNA interaction has been identified as dynamic. banglajol.info The Stern-Volmer equation is employed to quantify the fluorescence quenching, with quenching constants determined at different temperatures to support the dynamic nature of the interaction. banglajol.info For instance, at 298 K (25°C) and 308 K (35°C), the quenching constants were found to be 3532 L/mol and 12446 L/mol, respectively. banglajol.info
UV Absorption Spectroscopy for Binding Mode Elucidation
UV absorption spectroscopy is another valuable technique for studying drug-DNA interactions. Changes in the absorption spectrum of a molecule upon the addition of DNA can provide insights into the nature of the binding. In the case of dextromethorphan, studies have observed a hypochromic effect in its absorption spectrum in the presence of ct-DNA. banglajol.info Hypochromism, a decrease in absorbance, is often indicative of interactions that stabilize the DNA helix. nih.gov
Importantly, no significant shift in the wavelength of maximum absorption was observed for dextromethorphan when interacting with DNA. banglajol.info The absence of a wavelength shift, coupled with the hypochromic effect, suggests an external binding mode, rather than intercalation where the molecule would insert itself between the DNA base pairs. banglajol.info This finding points towards a groove binding interaction. banglajol.inforesearchgate.net
Stoichiometry of Binding and Binding Affinity Determination
The stoichiometry of the dextromethorphan-DNA interaction, which describes the ratio of drug molecules to DNA units in the complex, has been characterized. Studies have determined the stoichiometry to be approximately one molecule of dextromethorphan per nucleotide. banglajol.info
The binding affinity, a measure of the strength of the interaction, has also been calculated. The binding constant (K) is a key parameter used to quantify this affinity. Thermodynamic parameters, including enthalpy change (ΔH) and entropy change (ΔS), can be determined from the variation of the binding constant with temperature. These parameters provide further insight into the forces driving the binding process. The interaction between dextromethorphan and DNA is primarily driven by hydrophobic interactions, which is also indicative of minor groove binding. banglajol.info
Interactive Data Table: Binding Parameters of Dextromethorphan-DNA Interaction
| Parameter | Value | Temperature (K) | Reference |
| Quenching Constant | 3532 L/mol | 298 | banglajol.info |
| Quenching Constant | 12446 L/mol | 308 | banglajol.info |
| Binding Stoichiometry | ~1 molecule/nucleotide | Not specified | banglajol.info |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying dextromethorphan hydrobromide purity in pharmaceutical formulations?
- Methodology : High-performance thin-layer chromatography (HPTLC) and reversed-phase HPLC are widely used. For example, USP standards prescribe HPLC with a Zorbax SB-Phenyl column, mobile phase (methanol:ammonium acetate buffer, pH 4.1), and UV detection at 278 nm. Peak responses are compared to reference standards to calculate purity (98.0–102.0% on an anhydrous basis) .
- Critical Parameters : Ensure column compatibility (e.g., Zorbax SB-Phenyl for reproducibility), validate linearity (10–100 µg/mL), and monitor impurities like levomethorphan (limit: ≤0.10%) using system suitability solutions .
Q. How should researchers assess the thermal stability of dextromethorphan hydrobromide in experimental settings?
- Protocol : Conduct thermogravimetric analysis (TGA) or accelerated stability studies at 40°C/75% RH. The compound is stable under normal conditions but decomposes above 200°C, emitting toxic NOx and HBr gases. Monitor degradation via HPLC and infrared spectroscopy (IR) to detect changes in carbonyl or amine groups .
- Safety : Use fume hoods and avoid alkalis/oxidizing agents to prevent hazardous reactions .
Q. What are the critical safety protocols for handling dextromethorphan hydrobromide in laboratory settings?
- Handling : Use PPE (gloves, goggles) to avoid inhalation (respiratory irritation) or skin contact. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention for hypersensitivity reactions .
- Storage : Store in airtight containers at controlled room temperature (20–25°C) to prevent hydration/dehydration cycles that alter crystallinity .
Q. What pharmacopeial specifications govern dextromethorphan hydrobromide quality control?
- Key Tests :
- Optical Rotation : Specific rotation must match USP reference standards (±1.0%) to confirm enantiomeric purity .
- Impurity Limits : N,N-dimethylaniline ≤0.001% (tested via colorimetric analysis with sodium nitrite) .
- Water Content : 3.5–5.5% (Karl Fischer titration) .
Advanced Research Questions
Q. How does polymorphism in dextromethorphan hydrobromide affect its metabolic and pharmacokinetic profiles?
- Methodology : Use polymorph screening (e.g., X-ray diffraction, DSC) to identify crystalline forms. Clinical studies (e.g., Vetticaden et al., 1989) show polymorphic metabolism differences in Dutch populations, impacting CYP2D6-mediated demethylation. Design in vitro assays with human liver microsomes to correlate crystal forms with metabolic rates .
Q. What experimental design strategies optimize gastroretentive formulations of dextromethorphan hydrobromide?
- Approach : Central Composite Design (CCD) is effective for optimizing floating tablets. Variables include polymer ratios (e.g., HPMC:Carbopol), floating lag time, and dissolution rate. Response surface methodology (RSM) minimizes trials while maximizing drug release profiles .
Q. What mechanisms underlie dextromethorphan hydrobromide’s neuroprotective effects via sigma-1 receptor modulation?
- Research Framework :
- In Vitro : Use hippocampal neurons or glial cells to assess NMDA receptor antagonism (IC50 via patch-clamp electrophysiology).
- In Vivo : Rodent models of excitotoxicity (e.g., kainic acid-induced seizures) to evaluate neuroprotection. Co-administer sigma-1 antagonists (e.g., BD-1047) to isolate receptor-specific effects .
Q. How can researchers resolve contradictions in acute toxicity data between safety sheets and preclinical studies?
- Analysis : Cross-reference SDS-reported LD50 (oral, Category 4 toxicity) with in vivo rodent studies. For example, Parchem’s SDS notes respiratory irritation, while preclinical models highlight dose-dependent NMDA receptor saturation. Use tiered testing: start with OECD 423 guidelines, then refine doses in neurobehavioral assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
